2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-24-16-8-7-14(9-18(16)25-2)21-19(23)11-15-10-17(26-22-15)12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSJRFFDWCZDLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Retrosynthetic Analysis
Molecular Architecture
2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide comprises three critical subunits:
Synthetic Routes and Methodological Comparisons
Oxazole Ring Formation via Huisgen Cycloaddition
Precursor Synthesis
The 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylic acid intermediate is synthesized through a 1,3-dipolar cycloaddition between 4-chlorobenzonitrile oxide and propiolic acid derivatives. This method, adapted from analogous oxazole syntheses, proceeds under mild conditions (40–60°C, THF) with a reported yield of 68–72%.
Optimization Considerations
Alternative Pathway: Condensation of β-Ketoamides
A β-ketoamide precursor, synthesized from 4-chloroacetophenone and ethyl cyanoacetate, undergoes cyclization with hydroxylamine hydrochloride in ethanol/water (1:1). This route, though less efficient (55–60% yield), avoids nitrile oxide handling hazards.
Acetamide Coupling and Functionalization
Carboxylic Acid Activation
The oxazole-3-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux. Subsequent reaction with 3,4-dimethoxyaniline in the presence of N,N-diisopropylethylamine (DIPEA) yields the target acetamide.
Coupling Reagent Optimization
- HATU/Oxyma Pure : Enhances coupling efficiency (85–90% yield) while minimizing racemization.
- DCC/DMAP : Cost-effective but requires rigorous purification to remove dicyclohexylurea byproducts.
Reaction Monitoring and Purification
Analytical Techniques
Crystallization and Recrystallization
Crude product is purified via recrystallization from ethanol/water (4:1), yielding colorless crystals with a melting point of 182–184°C.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
- ESI-MS : m/z 387.1 [M+H]⁺, consistent with the molecular formula C₁₉H₁₈ClN₂O₄.
Infrared (IR) Spectroscopy
- Key bands : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (oxazole ring), 1250 cm⁻¹ (C-O methoxy).
Impurity Profiling and Mitigation Strategies
Common Impurities
Scale-Up Considerations and Industrial Feasibility
Solvent Recovery Systems
- Distillation units : Enable >90% recovery of THF and DCM, aligning with green chemistry principles.
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer, reducing reaction times from 12 h to 2 h and improving yield consistency (±2%).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the isoxazole ring or the acetamide group, potentially leading to ring opening or amine formation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives, including the compound . Research indicates that oxazole-based compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : The compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. The percentage growth inhibition (PGI) against specific lines such as SNB-19 and OVCAR-8 reached notable levels (e.g., PGI of 86.61% and 85.26%, respectively) .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In silico studies suggest that it may act as a potent inhibitor of enzymes involved in inflammatory processes, such as lipoxygenase . These findings indicate its potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide. Key factors influencing its biological activity include:
- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) enhances the compound's reactivity and interaction with biological targets.
- Molecular Flexibility : The ability to adopt different conformations allows for better fitting into enzyme active sites or receptor binding pockets .
Case Studies
Several case studies have documented the applications of oxazole derivatives in drug discovery:
- Anticancer Drug Development : A study synthesized a series of oxazole derivatives and evaluated their anticancer activity against multiple cell lines, leading to the identification of several lead compounds for further development .
- Anti-inflammatory Research : Research involving molecular docking simulations has shown that compounds similar to this compound can effectively inhibit pro-inflammatory cytokine production in vitro .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Anti-inflammatory Oxadiazole Derivatives
Two oxadiazole derivatives, 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole and 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole , exhibited anti-inflammatory activities of 59.5% and 61.9%, respectively, at 20 mg/kg, comparable to indomethacin (64.3%) . These compounds share the 4-chlorophenyl or 3,4-dimethoxyphenyl motifs with the target compound, suggesting that the oxazole/oxadiazole heterocycle and aryl substituents synergistically enhance anti-inflammatory effects.
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide
This analog replaces the 3,4-dimethoxyphenyl group with a 3,4-difluorophenyl moiety. Crystal structure analysis revealed a dihedral angle of 65.2° between the chlorophenyl and fluorophenyl rings, influencing molecular packing via N–H⋯O hydrogen bonds and C–H⋯F interactions . Fluorine’s electronegativity may enhance metabolic stability compared to methoxy groups, though anti-inflammatory data are unavailable for direct comparison.
Heterocyclic Variations and Pharmacological Potential
Oxadiazolidinone Derivatives
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (C₁₅H₁₅ClN₄O₄, molar mass 350.76) incorporates an oxadiazolidinone ring instead of 1,2-oxazole .
Thiadiazole-Piperazine Hybrids
A thiadiazole derivative, 2-[(5-{4-[(3,4-Dimethoxyphenyl)acetyl]-1-piperazinyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (C₂₂H₂₆N₆O₅S₂), introduces a piperazine linker and sulfanyl group. The extended structure may enhance binding to targets like kinases or GPCRs, though biological data are lacking .
Substituent Effects on Physicochemical Properties
Methoxy vs. Halogen Substituents
- 3,4-Dimethoxyphenyl : Methoxy groups donate electron density via resonance, improving π-π stacking with aromatic residues in enzymes or receptors. This is observed in N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) , synthesized via benzoylation of 3,4-dimethoxyphenethylamine .
- 4-Chlorophenyl : The chlorine atom’s electronegativity enhances hydrophobic interactions and resistance to oxidative metabolism, as seen in oxadiazole anti-inflammatory agents .
Impact of Heterocycles
- 1,2-Oxazole : The oxazole ring’s nitrogen and oxygen atoms offer hydrogen-bonding sites, critical for target engagement.
- 1,3,4-Oxadiazole : Similar to oxazole but with an additional nitrogen, increasing rigidity and metabolic stability .
- 1,2,4-Triazole: In 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide, the triazole ring and sulfanyl group may modulate solubility and redox properties .
Implications for Drug Design
The target compound’s structural features align with trends in anti-inflammatory and antimicrobial agent design, where chloro- and methoxy-substituted aryl groups enhance target affinity and pharmacokinetics. Future studies should prioritize evaluating its activity against inflammation-related enzymes (e.g., COX-2) and comparing its metabolic stability with fluorinated analogs . Additionally, synthetic routes from and may guide scalable production.
Biological Activity
The compound 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic molecule characterized by its unique structural features, including an oxazole ring and aromatic substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Structural Formula
The molecular structure of this compound can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 370.81 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
Antimicrobial Activity
Research indicates that compounds with structural similarities to this compound exhibit varying degrees of antimicrobial activity. A study on related compounds demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with some derivatives showing submicromolar activity against methicillin-resistant strains (MRSA) .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is hypothesized based on its ability to inhibit specific enzymes involved in inflammatory pathways. In vitro studies have suggested that similar oxazole derivatives can modulate the activity of cyclooxygenase enzymes (COX), which are critical in the inflammatory response .
Anticancer Activity
Preliminary studies have indicated that compounds within this class may possess anticancer properties. The mechanism is believed to involve the induction of apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation .
The biological activity of this compound is thought to arise from its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, thereby altering their function.
- Receptor Binding : It can interact with specific receptors involved in signal transduction pathways, potentially leading to altered cellular responses.
Study on Antimicrobial Efficacy
In a comparative study involving a series of oxazole derivatives, it was found that those with halogen substitutions exhibited enhanced antibacterial activity. The study highlighted that certain derivatives showed comparable or superior efficacy to clinically used antibiotics such as ampicillin and isoniazid .
Cytotoxicity Assessment
An assessment of cytotoxicity revealed that while some derivatives exhibited potent antibacterial properties, they also showed low cytotoxicity towards primary mammalian cell lines. This suggests a favorable therapeutic index for further development .
Q & A
Q. Basic Research Focus
- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Q. Advanced Research Focus
- Target Interaction Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify binding affinity to enzymes (e.g., kinases) or receptors .
- Metabolic Stability : Use liver microsome assays (human/rat) to predict in vivo half-life and metabolite profiling via LC-MS/MS .
How can researchers resolve contradictions in biological activity data across studies?
Advanced Research Focus
Discrepancies may arise from variations in assay conditions (e.g., serum concentration, pH) or compound solubility. Strategies include:
- Dose-Response Repetition : Validate activity across multiple independent replicates .
- Computational Docking : Compare binding poses in target protein active sites (e.g., using AutoDock Vina) to identify steric/electronic conflicts .
- Solubility Optimization : Use co-solvents (DMSO/PBS mixtures) or nanoformulations to ensure consistent bioavailability .
What computational tools are effective for predicting the reactivity or mechanism of action?
Q. Advanced Research Focus
- Reaction Pathway Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict intermediates and transition states for synthesis steps .
- Molecular Dynamics (MD) Simulations : Analyze conformational flexibility in aqueous or lipid bilayer environments to assess membrane permeability .
- QSAR Models : Relate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH3) to bioactivity using partial least squares regression .
How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Q. Advanced Research Focus
- Substituent Variation : Synthesize analogs with halogen (F, Br), alkyl, or nitro groups at the 4-chlorophenyl or dimethoxyphenyl positions .
- Bioisosteric Replacement : Replace the 1,2-oxazole ring with 1,3,4-oxadiazole or thiazole to modulate electronic properties and metabolic stability .
- Crystallographic Data Utilization : Correlate dihedral angles (e.g., 83.5° twist in acetamide groups) with biological potency to guide rational design .
Q. Methodological Notes
- Key References : PubChem, crystallographic data , and synthetic protocols were prioritized for reproducibility.
- Experimental Replication : Cross-validate findings using orthogonal techniques (e.g., SPR + MST for binding studies).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
